molecular formula C16H20N2O5 B10811147 Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate

Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B10811147
M. Wt: 320.34 g/mol
InChI Key: WYLJLUIQIALLJB-UHFFFAOYSA-N
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Description

Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a unique structure combining a benzodioxine ring and a piperazine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the 2,3-dihydro-1,4-benzodioxine core. This can be achieved through ring-closing metathesis using catalysts such as nitro-Grela . The piperazine moiety is then introduced through nucleophilic substitution reactions, often under mild conditions to preserve the integrity of the benzodioxine ring.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts can also be employed to ensure enantioselectivity, which is crucial for the biological activity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxine ring can yield quinone derivatives, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzodioxine ring can interact with enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity for these targets. These interactions can lead to various biological effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: Shares the benzodioxine core but lacks the piperazine moiety.

    Piperazine derivatives: Compounds like piperazine-1-carboxylate share the piperazine moiety but have different substituents on the ring.

Uniqueness

Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate is unique due to the combination of the benzodioxine and piperazine structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research .

Properties

IUPAC Name

ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-2-21-16(20)18-9-7-17(8-10-18)15(19)14-11-22-12-5-3-4-6-13(12)23-14/h3-6,14H,2,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLJLUIQIALLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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